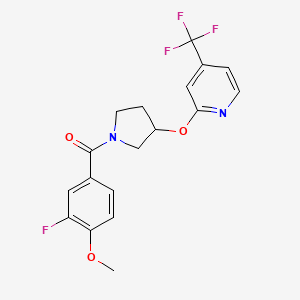
(3-Fluoro-4-methoxyphenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-4-methoxyphenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H16F4N2O3 and its molecular weight is 384.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis The compound is involved in the synthesis of boric acid ester intermediates with benzene rings, obtained through a three-step substitution reaction. Its structure has been confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Molecular structures are also studied using density functional theory (DFT), providing insights into the molecular electrostatic potential and frontier molecular orbitals, which reveal some physicochemical properties of the compounds (Huang et al., 2021).
Role in Fluorination Processes Investigations into the reactivity of N–F class fluorinating reagents with hydroxy-substituted organic molecules highlight the role of the reagent structure on transformations. The study provides insights into the fluorination processes and the effect of reagent structure on the outcome, which could be relevant for the synthesis or modification of compounds like (3-Fluoro-4-methoxyphenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone (Zupan et al., 1995).
Enhancing Photostability and Spectroscopic Properties The fluorination of fluorophores, including the synthesis of bis(2,4,5-trifluorophenyl)methanone, aims at enhancing their photostability and improving spectroscopic properties. This research provides a method to access fluorinated fluorophores through sequential nucleophilic aromatic substitution reactions, offering scalable access to novel fluorinated analogues of known compounds (Woydziak et al., 2012).
Antagonist Clinical Candidate Discovery Research into P2X7 antagonists has led to the discovery of compounds with significant potential for treating mood disorders. This includes the development of a clinical candidate for phase I clinical trials, demonstrating the therapeutic application potential of related compounds (Chrovian et al., 2018).
Antimicrobial Activity Some derivatives have shown promising antimicrobial activity against a range of pathogens. This highlights the potential of such compounds in developing new antimicrobial agents (Kumar et al., 2012).
Propiedades
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O3/c1-26-15-3-2-11(8-14(15)19)17(25)24-7-5-13(10-24)27-16-9-12(4-6-23-16)18(20,21)22/h2-4,6,8-9,13H,5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZOLHMPHWKNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

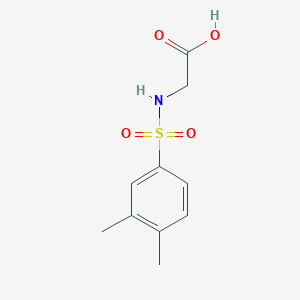
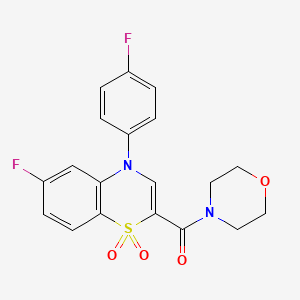
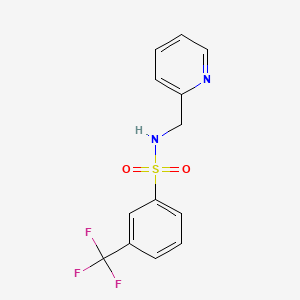
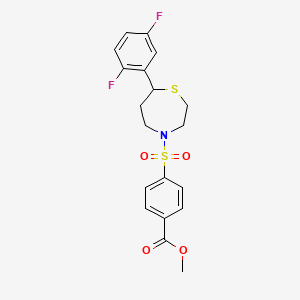

![N-(2,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2548335.png)

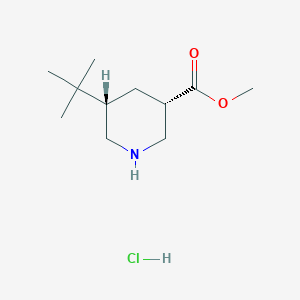
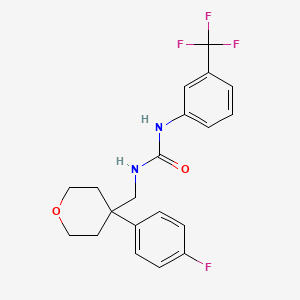

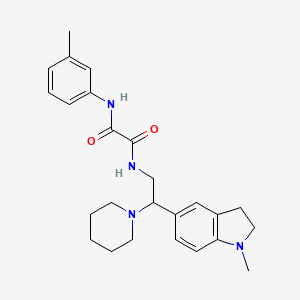
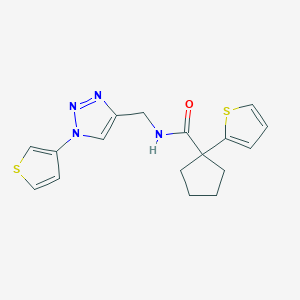
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2548348.png)
